3-(Trifluoromethoxy)thiobenzamide

Medicinal Chemistry Binding Affinity Structure-Activity Relationship

Procure 3-(Trifluoromethoxy)thiobenzamide for precise meta-substitution requirements in medicinal chemistry. This thioamide delivers enhanced metabolic stability over amides and distinct lipophilicity (logP 2.69) vs -CF₃ analogs. Leverage its S-coordination chemistry for thiazole/thiadiazole synthesis. Verify regional compliance and request quotes for high-purity R&D quantities.

Molecular Formula C8H6F3NOS
Molecular Weight 221.2 g/mol
CAS No. 1053656-09-9
Cat. No. B1391371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)thiobenzamide
CAS1053656-09-9
Molecular FormulaC8H6F3NOS
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=S)N
InChIInChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14)
InChIKeyKGDKLGFSPGGSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)thiobenzamide (CAS 1053656-09-9): Core Properties and Sourcing Context for Thioamide-Based Chemical Procurement


3-(Trifluoromethoxy)thiobenzamide (CAS 1053656-09-9) is a primary aromatic thioamide characterized by a meta-substituted trifluoromethoxy group on a phenyl ring. It is supplied commercially for research purposes as a chemical intermediate . Its molecular formula is C₈H₆F₃NOS, with a molecular weight of 221.20 g/mol, and it is typically offered at a purity of 97% . The compound's computed XLogP3 is 2.8, indicating substantial lipophilicity [1].

Why 3-(Trifluoromethoxy)thiobenzamide Is Not a Direct Drop-In Substitute for Other Fluorinated Thioamides


Substitution of 3-(trifluoromethoxy)thiobenzamide with other positional isomers or alternative fluorinated thioamides cannot be assumed to yield equivalent outcomes in biological or materials applications. The regioisomeric positioning of the trifluoromethoxy group (ortho, meta, or para) dictates the compound's electronic distribution, dipole moment, and resultant intermolecular interactions [1]. This directly impacts binding affinities, as seen in thioamide series where meta-substitution yields distinct target engagement profiles [2]. Furthermore, replacing the -OCF₃ moiety with a -CF₃ group alters both electronic and steric properties, which can affect metabolic stability and target selectivity [3].

3-(Trifluoromethoxy)thiobenzamide (1053656-09-9) Quantitative Differentiation Evidence Versus Key Analogs


Meta-Substitution Confers Distinct Target Binding Affinity Relative to Para-Substituted Thioamides

The meta-substituted trifluoromethoxy thioamide exhibits a unique binding profile. While a direct comparative study for the exact title compound is not available, evidence from BindingDB indicates a structurally similar meta-substituted analog (CHEMBL4871573) shows a potent IC50 of 1.5 nM against its target [1]. This contrasts with the para-substituted isomer, which shows binding to a different target, complement factor D, with a substantially lower affinity of 2.21 µM [2]. This demonstrates that the position of the trifluoromethoxy group is a critical determinant of biological target engagement and potency.

Medicinal Chemistry Binding Affinity Structure-Activity Relationship

Trifluoromethoxy vs. Trifluoromethyl: Divergent Physicochemical and Biological Profiles

The trifluoromethoxy (-OCF₃) substituent is not a direct bioisostere for the trifluoromethyl (-CF₃) group. They impart different physicochemical properties that translate to divergent biological behavior. In a focused study on AAA ATPase p97 inhibitors, switching from a -CF₃ to an -OCF₃ group led to IC50 values ranging from low nanomolar to double-digit micromolar, demonstrating unpredictable and significant potency shifts [1]. The computed lipophilicity also differs: 3-(trifluoromethoxy)thiobenzamide has a logP of ~2.69-2.8 [2], while 4-(trifluoromethyl)thiobenzamide has a higher logP of 3.04 , indicating greater hydrophobicity.

Physicochemical Properties Drug Design Bioisosterism

Thioamide Moiety Confers Superior Metabolic Stability Over Corresponding Amides in Peptide Scaffolds

The thioamide group (C=S) provides a significant advantage over the corresponding amide (C=O) in terms of backbone conformational rigidity and metabolic stability within peptide macrocycles. A direct comparison in a peptide integrin inhibitor showed that thioamide substitution enhanced the duration of in vivo efficacy to 36 hours, a three-fold improvement over the 12-hour duration of the standard drug candidate cilengitide [1]. This demonstrates that the thioamide functionality itself offers a quantifiable benefit in stability and performance.

Peptide Therapeutics Metabolic Stability Conformational Analysis

Thioamide Functionality Confers Higher Lewis Basicity and Distinct Metal Coordination Chemistry Compared to Amides

The thiocarbonyl sulfur in thioamides is a softer Lewis base compared to the carbonyl oxygen in amides, leading to distinct metal coordination behavior. Studies on adduct formation with covalent metal halides in diethyl ether demonstrate that thiobenzamide forms 1:1 adducts via the sulfur atom, exhibiting equilibrium constants (K) that differ from those of structurally analogous O-base benzamides [1]. This altered Lewis basicity and coordination geometry can be leveraged for applications in catalysis, metal sensing, or the design of novel organometallic complexes.

Coordination Chemistry Catalysis Materials Science

Optimal Application Scenarios for 3-(Trifluoromethoxy)thiobenzamide Procurement Based on Evidence-Based Differentiation


As a Key Intermediate for Synthesizing Potent Meta-Substituted Bioactive Molecules

Given the evidence that meta-substitution can yield high-potency binding (e.g., IC50 of 1.5 nM for a related analog [1]), this compound is a strategic precursor for medicinal chemistry programs aimed at targets where a specific spatial orientation of the trifluoromethoxy group is required. Its use is justified over other isomers when preliminary SAR or modeling studies indicate a preference for a meta-substituted hydrophobic group.

As a Building Block for Metabolically Stable Peptidomimetics

The intrinsic property of the thioamide bond to enhance metabolic stability and extend in vivo efficacy duration by up to three-fold compared to standard amides [1] makes this compound a valuable building block for constructing protease-resistant peptide analogs and macrocycles. This is particularly relevant for researchers developing longer-lasting biological probes or therapeutic candidates.

For Fine-Tuning Physicochemical Properties in Lead Optimization Campaigns

The distinct logP of ~2.69 for this compound, which is 0.35 units lower than its -CF₃ analog [1], provides a specific lever for modulating lipophilicity without drastically altering molecular shape. Researchers can procure this compound to systematically explore the impact of a less lipophilic substituent on solubility, permeability, and non-specific binding, leveraging its defined properties for structure-property relationship (SPR) studies.

As a Thiocarbonyl Synthon for Sulfur-Containing Heterocycles and Coordination Complexes

The thioamide group's distinct Lewis basicity and preference for S-coordination to metals [1] make it a versatile synthon in synthetic chemistry. It is an ideal starting material for constructing sulfur-containing heterocycles (e.g., thiazoles, thiadiazoles) or for creating novel ligands for transition metals, where the resulting complexes may exhibit unique catalytic or material properties not accessible with the corresponding amide-based ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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